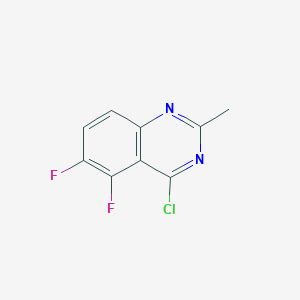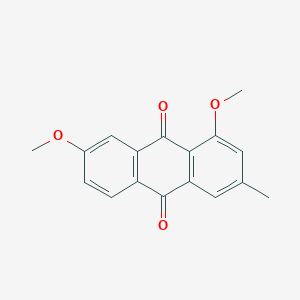
1,7-Dimethoxy-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethoxy-3-methylanthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and industrial applications. Anthraquinones are characterized by their 9,10-dioxoanthracene core, and their derivatives are often modified through various enzymatic reactions such as methylation and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-3-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. One common method includes the reaction of 1,7-dihydroxy-3-methylanthracene-9,10-dione with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
1,7-Dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-Dimethoxy-3-methylanthracene-9,10-dione involves its interaction with cellular pathways and molecular targets. It is known to exert its effects through the modulation of oxidative stress pathways, particularly by influencing the activity of enzymes involved in the production and scavenging of reactive oxygen species (ROS). This compound can activate signaling pathways such as the AMPK/Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dihydroxy-3-methylanthracene-9,10-dione
- 1,8-Dimethoxy-3-methylanthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
Uniqueness
1,7-Dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 1 and 7, along with a methyl group at position 3, contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
63561-76-2 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-6-13-15(14(7-9)21-3)17(19)12-8-10(20-2)4-5-11(12)16(13)18/h4-8H,1-3H3 |
InChI Key |
PCSSVAUROMDGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


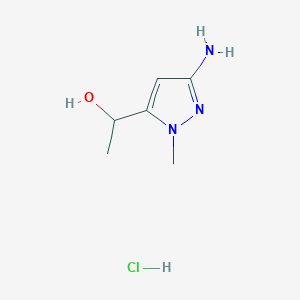
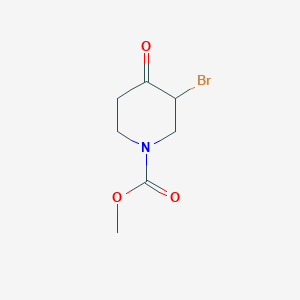

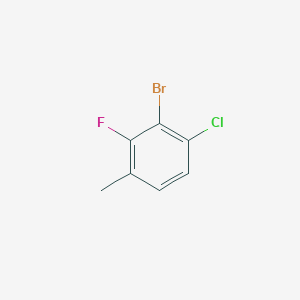
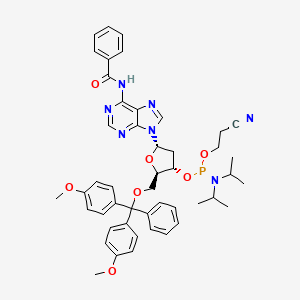
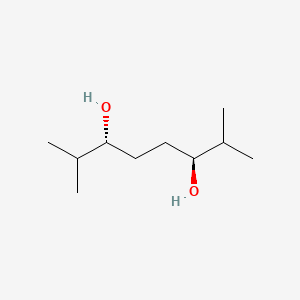
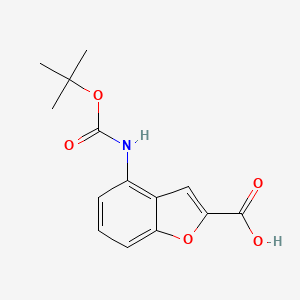
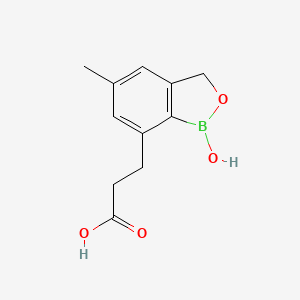

![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
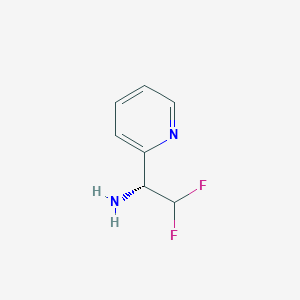
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
